Chemical structure and properties of 3-(3-Iodophenyl)-2-methylpropanoic acid
Chemical structure and properties of 3-(3-Iodophenyl)-2-methylpropanoic acid
An in-depth technical analysis of 3-(3-Iodophenyl)-2-methylpropanoic acid requires examining its structural trifecta: an exceptionally reactive meta-iodoaryl handle, a stereogenic alpha-methyl group, and a versatile carboxylic acid terminus. As a highly specialized building block, this compound serves as a privileged scaffold in modern drug discovery, enabling rapid hit-to-lead optimization through divergent parallel synthesis.
This whitepaper provides a comprehensive evaluation of its physicochemical properties, mechanistic reactivity, pharmacokinetic implications, and self-validating experimental protocols for downstream derivatization.
Structural and Physicochemical Profiling
The utility of 3-(3-Iodophenyl)-2-methylpropanoic acid lies in its precise spatial arrangement and functional group orthogonality. The molecule is designed to undergo selective transformations at either the aromatic ring or the aliphatic tail without requiring complex protecting-group strategies.
Quantitative Data Summary
The fundamental properties of this scaffold dictate its behavior in both synthetic environments and biological assays[1].
| Property | Value |
| IUPAC Name | 3-(3-iodophenyl)-2-methylpropanoic acid |
| CAS Number | 1936230-74-8 |
| Molecular Formula | C₁₀H₁₁IO₂ |
| Molecular Weight | 290.10 g/mol |
| SMILES String | CC(CC1=CC=CC(I)=C1)C(=O)O |
| Hydrogen Bond Donors | 1 (-COOH) |
| Hydrogen Bond Acceptors | 2 (-COOH) |
| Rotatable Bonds | 4 |
| Stereocenters | 1 (C2 position) |
Structural Domains & Causality
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The Meta-Iodoaryl Handle: Iodine is highly polarizable and possesses a weak C-I bond relative to C-Br or C-Cl. This makes it a premier leaving group for oxidative addition to Palladium(0) species, allowing cross-coupling reactions to proceed at lower temperatures with high turnover frequencies[2].
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The Alpha-Methyl Stereocenter: The introduction of a methyl group adjacent to the carboxylic acid restricts the conformational flexibility of the propanoic acid tail. This phenomenon, widely known in medicinal chemistry as the "magic methyl" effect, can pre-organize the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding[3]. Furthermore, this strategic methylation can shield the molecule from rapid metabolic degradation[4].
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The Carboxylic Acid Terminus: Provides a highly polar anchor that can be readily converted into amides, esters, or bioisosteric heterocycles (e.g., tetrazoles or oxadiazoles) to tune the molecule's lipophilicity (LogP) and topological polar surface area (TPSA).
Mechanistic Reactivity & Synthetic Workflows
The orthogonality between the aryl iodide and the carboxylic acid allows for a divergent synthetic workflow.
Caption: Reactivity map of 3-(3-Iodophenyl)-2-methylpropanoic acid highlighting key synthetic pathways.
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is the standard method for elaborating the meta-position of this scaffold[2]. Because the substrate contains an unprotected carboxylic acid, the reaction must be performed under basic aqueous conditions to ensure the acid is deprotonated (forming the soluble carboxylate) and does not poison the basic catalytic cycle.
Sterically Hindered Amidation
The alpha-methyl group introduces steric bulk directly adjacent to the carbonyl carbon. Traditional coupling agents like EDC/HOBt often suffer from sluggish kinetics and low yields with alpha-branched acids. Therefore, uronium-based coupling reagents containing a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU, are required to accelerate the formation of the reactive active ester intermediate.
Pharmacokinetic Implications of the Alpha-Methyl Group
The alpha-methyl group is a structural hallmark shared with the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (the "profens", e.g., ibuprofen, naproxen). While our scaffold is a 3-aryl derivative, the pharmacokinetic principles governing the alpha-methyl group remain highly relevant[5].
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Metabolic Stability: Linear aliphatic carboxylic acids are highly susceptible to beta-oxidation in the mitochondria, leading to rapid clearance. The alpha-methyl group sterically impedes the enzymes responsible for beta-oxidation, significantly prolonging the in vivo half-life.
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Chiral Recognition: The stereocenter at C2 means the molecule exists as (R) and (S) enantiomers. In biological systems, these enantiomers will interact differently with chiral metabolizing enzymes (e.g., CYP450s) and target receptors[5]. A robust hit-to-lead campaign must involve the resolution of these enantiomers early in the pipeline.
Caption: Hit-to-lead optimization workflow utilizing the alpha-methyl stereocenter and iodo-aryl handle.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and built-in analytical checkpoints to confirm success without relying solely on final-stage purification.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Couple an arylboronic acid to the meta-iodo position while leaving the carboxylic acid intact.
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Reaction Setup: In a microwave-safe vial, combine 3-(3-Iodophenyl)-2-methylpropanoic acid (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Causality: K₂CO₃ is a mild inorganic base that deprotonates the carboxylic acid (protecting it from side reactions) and activates the boronic acid to form the reactive boronate complex required for transmetalation.
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Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by Pd(dppf)Cl₂ (0.05 eq).
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Causality: The biphasic solvent system ensures solubility of both the organic substrate and the inorganic base. The bidentate dppf ligand prevents catalyst deactivation and handles the steric bulk of the substrate efficiently.
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Execution: Heat the mixture at 90°C for 4 hours under an inert N₂ atmosphere.
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Self-Validation Check (LC-MS): Sample the reaction. The starting material mass (m/z 289 [M-H]⁻) should disappear, replaced by the corresponding biaryl mass.
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Acid-Base Workup (Purification):
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Dilute with water and wash with Ethyl Acetate (EtOAc). Discard the organic layer (this removes the catalyst, homocoupled boronic acid, and neutral impurities).
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Acidify the aqueous layer with 1M HCl to pH ~2. The product will precipitate or crash out as an oil.
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Extract the acidified aqueous layer with fresh EtOAc. Dry over Na₂SO₄ and concentrate to yield the pure biaryl-carboxylic acid.
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Protocol B: Sterically Hindered Amidation
Objective: Convert the alpha-methyl carboxylic acid into an amide using a primary or secondary amine.
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Activation: Dissolve 3-(3-Iodophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
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Causality: DIPEA deprotonates the acid. HATU rapidly forms a highly reactive HOAt-ester. The 15-minute pre-activation ensures complete conversion of the sterically hindered acid before the amine is introduced.
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Coupling: Add the desired amine (1.2 eq) and stir for 2 hours.
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Self-Validation Check (TLC): Spot the reaction mixture against the starting material on silica gel (eluent: 50% EtOAc/Hexanes). The starting material (which streaks due to the acid) should be consumed, replaced by a higher-Rf, UV-active spot (the amide).
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Workup:
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Dilute with EtOAc and wash sequentially with 1M HCl (removes excess amine and DIPEA) and saturated aqueous NaHCO₃ (removes residual starting acid and HOAt byproducts).
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Wash with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
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References
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Pinheiro, P. D. S. M., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals, 2023. 3
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White, M. C., et al. "Researchers finding ways to rapidly access the 'magic methyl' effect." Nature / University of Illinois, 2020.4
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Landoni, M. F., & Soraci, A. "Pharmacology of Chiral Compounds: 2-Arylpropionic Acid Derivatives." Current Drug Metabolism, 2001. 5
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Suzuki, A., & Miyaura, N. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 2024. 2
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BLD Pharmatech. "1936230-74-8 | 3-(3-Iodophenyl)-2-methylpropanoic acid." BLD Pharm, 2024. 1
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- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers finding ways to rapidly access the “magic methyl” effect | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
